Tributyl-(5-methylpyrimidin-2-yl)stannane
Description
Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a tributylstannyl group at the 2-position. Its CAS number is 56573-85-4 . Organotin compounds like this are widely used in organic synthesis, particularly in Stille cross-coupling reactions, where the stannyl group facilitates carbon-carbon bond formation. The methyl substituent on the pyrimidine ring modulates electronic properties, enhancing reactivity in coupling reactions while maintaining stability .
Properties
IUPAC Name |
tributyl-(5-methylpyrimidin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUYHMPKPMLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-(5-methylpyrimidin-2-yl)stannane typically involves the reaction of 5-methylpyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
5-methylpyrimidine+tributyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(5-methylpyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and 5-methylpyrimidine derivatives.
Reduction: Lower oxidation state tin compounds and 5-methylpyrimidine.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Organic Synthesis
Tributyl-(5-methylpyrimidin-2-yl)stannane is widely utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions such as Stille coupling. This reaction allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study:
In a study published by RSC Publishing, this compound was successfully used in a Stille cross-coupling reaction to synthesize bipyridine derivatives with high yields (up to 92%) .
Catalysis
This compound acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions. Its ability to form stable complexes with transition metals enhances its catalytic efficiency.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Efficiency (%) |
|---|---|---|
| Polymerization | This compound + Pd(0) | High |
| Cross-Coupling | This compound + Pd(PPh₃)₂Cl₂ | Excellent |
Material Science
In material science, this compound is employed in the development of organotin-based polymers and coatings. These materials exhibit unique properties such as enhanced thermal stability and chemical resistance.
Application Example:
Organotin polymers synthesized using this compound demonstrate improved mechanical properties and are being explored for use in protective coatings .
Biological Studies
Organotin compounds have been studied for their potential biological activity, particularly in antifungal and antitumor applications. Research indicates that this compound exhibits significant biological effects on various cell lines.
Biological Activity Data:
| Activity Type | Target Organism/Cell Line | Effect Observed |
|---|---|---|
| Antifungal | Candida albicans | Inhibitory |
| Antitumor | HeLa Cells | Cytotoxic |
Mechanism of Action
The mechanism of action of Tributyl-(5-methylpyrimidin-2-yl)stannane involves its interaction with molecular targets and pathways within cells. The tin atom can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also modulate signaling pathways and gene expression, leading to changes in cell behavior and function.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine
- CAS Number: Not explicitly listed in evidence, but synthesized in Preparation #37 .
- Structure : Differs from the target compound by replacing the 5-methyl group with a 4-methylpiperazinyl group at the 2-position.
- Applications : Used in pharmaceutical intermediate synthesis, leveraging the piperazine moiety’s affinity for biological targets.
2-(Methylthio)-5-(tributylstannyl)pyrimidine
- CAS Number: Not provided, but referenced in Angene Chemical’s literature .
- Structure : Features a methylthio (-SMe) group at the 2-position instead of methyl.
- Reactivity : The thioether group increases electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed couplings. However, sulfur may pose toxicity concerns in pharmaceutical applications .
- Applications : Valued in materials science for synthesizing sulfur-containing heterocycles.
Tributylstannane (Tin-San)
- CAS Number : 56573-85-4 (shared with the target compound in some databases, but contextually distinct) .
- Structure: A simpler organotin compound lacking the pyrimidine moiety.
- Reactivity : Serves as a general-purpose reducing agent in radical reactions, contrasting with the target compound’s role in cross-coupling.
- Applications : Used in polymer stabilization and agrochemical synthesis .
Comparative Data Table
| Compound Name | CAS Number | Key Substituents | Molecular Weight* | Key Applications |
|---|---|---|---|---|
| Tributyl-(5-methylpyrimidin-2-yl)stannane | 56573-85-4 | 5-methyl, 2-tributylstannyl | ~435.2 g/mol | Stille coupling, drug synthesis |
| 2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine | N/A | 4-methylpiperazinyl, 4-tributylstannyl | ~520.3 g/mol | Pharmaceutical intermediates |
| 2-(Methylthio)-5-(tributylstannyl)pyrimidine | N/A | 2-methylthio, 5-tributylstannyl | ~467.1 g/mol | Materials science, heterocycles |
| Tributylstannane (Tin-San) | 56573-85-4 | Tributylstannyl (no heterocycle) | ~291.1 g/mol | Radical reactions, agrochemicals |
*Molecular weights estimated based on structural formulas.
Research Findings and Key Differences
- Electronic Effects : The 5-methyl group in this compound provides moderate electron-donating effects, optimizing reactivity for couplings without excessive steric bulk. In contrast, the methylthio group in 2-(Methylthio)-5-(tributylstannyl)pyrimidine enhances electron richness but introduces toxicity risks .
- Toxicity Profile : Tributylstannane derivatives without heterocycles (e.g., Tin-San) are regulated due to environmental toxicity, whereas pyrimidine-containing analogs are less studied but presumed safer in controlled settings .
Biological Activity
Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tributyl group attached to a 5-methylpyrimidine ring. Its molecular formula is CHNSn, with a molecular weight of approximately 298.0 g/mol. The presence of the stannane group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, thereby modulating cellular functions. The tin atom can interact with sulfur-containing amino acids in proteins, leading to alterations in protein function and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation: The tin atom can react with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic activities.
- Signaling Pathway Modulation: By interacting with specific proteins, the compound may influence pathways related to cell proliferation, apoptosis, and immune response.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antifungal and antibacterial properties. For instance, certain organotin compounds have been effective against pathogens such as Candida albicans and Staphylococcus aureus .
- Cytotoxic Effects: Some studies suggest that this compound may induce cytotoxicity in cancer cell lines by disrupting cellular homeostasis .
- Potential in Drug Development: The compound has been explored for its potential use in drug development due to its ability to stabilize certain protein targets involved in disease pathways .
Case Studies
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Biological Activities
Research Findings
Recent research highlights the diverse applications of this compound:
- Antifungal Studies: Derivatives have been synthesized that exhibit enhanced antifungal properties compared to their precursors. These compounds are being evaluated for their efficacy against resistant fungal strains.
- Cancer Research: Investigations into the cytotoxic effects on cancer cells have revealed that this compound can disrupt mitochondrial function, leading to apoptosis in specific cancer types .
- Mechanistic Insights: Advanced studies using proteomics have elucidated the interaction networks of this compound within cells, providing insights into its role as a potential therapeutic agent targeting specific pathways involved in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
